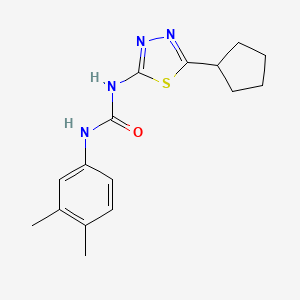

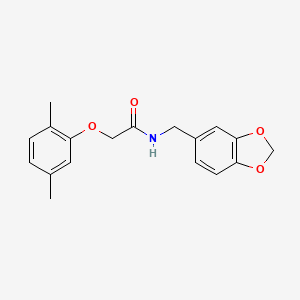

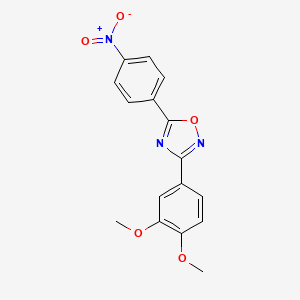

![molecular formula C22H27BrN2O4S B5785225 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound belongs to this class and its study can provide insights into its potential applications and properties.

Synthesis Analysis

The synthesis of sulfonamide compounds can vary widely, incorporating various sulfonation techniques and coupling reactions. A common approach for synthesizing sulfonamide derivatives involves the reaction of sulfonyl chlorides with amines or amides under basic or neutral conditions. The synthesis process often aims at introducing specific functional groups to achieve desired properties or biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their chemical and biological properties. X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to deduce the structure of these compounds. The presence of the sulfonamide group significantly influences the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including substitution reactions, where the sulfonamide group acts as a leaving group or a nucleophile depending on the reaction conditions. These compounds exhibit a range of chemical properties influenced by the nature of substituents attached to the sulfonamide nitrogen atoms, such as electron-withdrawing or electron-donating groups.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of specific substituents can enhance solubility in water or organic solvents, making them suitable for different applications.

Chemical Properties Analysis

Chemical properties, such as acidity and basicity of the sulfonamide group, are key factors affecting the biological activity of these compounds. The sulfonamide nitrogen's hybridization state and its interaction with surrounding substituents can modulate these properties, impacting the compound's pharmacological profile.

- Structure and gene expression relationship studies of antitumor sulfonamides (Owa et al., 2002).

- Sulfonamide-derived compounds and their transition metal complexes: synthesis, biological evaluation, and X-ray structure (Chohan & Shad, 2011).

- Synthesis and antiestrogenic activity of dihydronaphthalene derivatives (Jones et al., 1979).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27BrN2O4S/c1-2-29-21-11-7-6-10-20(21)24-22(26)16-25(18-8-4-3-5-9-18)30(27,28)19-14-12-17(23)13-15-19/h6-7,10-15,18H,2-5,8-9,16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULVTZLXVWBPFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethoxyphenyl)glycinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

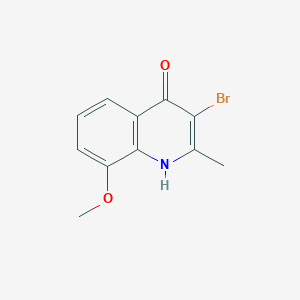

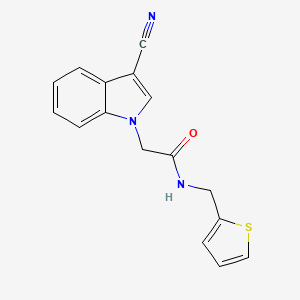

![N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5785193.png)

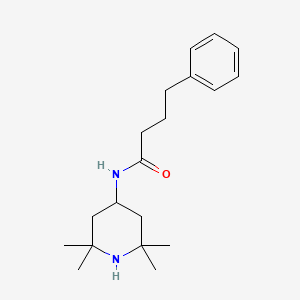

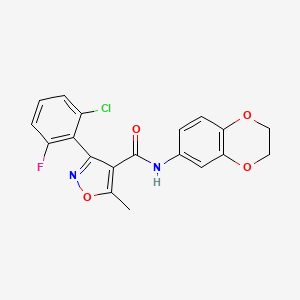

![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)

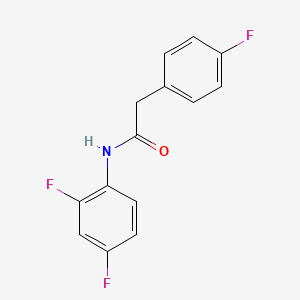

![N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)